GLUT8 Target Engagement Confirmation
SW157765 binds to the GLUT8 transporter with a dissociation constant (Kd) of 200 nM . This quantifies its direct interaction with the target protein and establishes a baseline for its potency. The selectivity and binding affinity of this interaction is further supported by orthogonal evidence showing enhanced GLUT8 thermal stability in cells treated with SW157765, but not with the inactive analog 500-1 [1].
| Evidence Dimension | Binding Affinity to GLUT8 |
|---|---|
| Target Compound Data | Kd = 200 nM |
| Comparator Or Baseline | Analog 500-1: No enhanced GLUT8 thermal stability (indicating lack of binding) |
| Quantified Difference | SW157765 binds with measurable affinity (200 nM), while the analog 500-1 does not engage the target. |
| Conditions | GLUT8 binding assay / Cellular thermal shift assay (CETSA) |
Why This Matters
This confirms SW157765's direct and measurable target engagement, unlike its structurally close but inert analog 500-1, making it essential for experiments requiring on-target GLUT8 inhibition.
- [1] McMillan, E. A., et al. (2018). Chemistry-first approach for nomination of personalized treatment in lung cancer. Cell, 173(4), 864-878.e29. PMID: 29681454. View Source
